2-{1-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-N-thiazol-2-yl-acetamide
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Overview
Description
2-{1-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-N-thiazol-2-yl-acetamide is a complex organic compound that features a piperidine ring, a benzoimidazole moiety, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-N-thiazol-2-yl-acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving primary amines and diols under catalytic conditions.
Synthesis of the Benzoimidazole Moiety: This step involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Thiazole Ring Formation: This can be synthesized via cyclization reactions involving thioamides and α-haloketones.
Coupling Reactions: The final step involves coupling the synthesized fragments under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient mixing and heat transfer, and employing robust purification techniques like crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-N-thiazol-2-yl-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiazole rings using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{1-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-N-thiazol-2-yl-acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{1-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-N-thiazol-2-yl-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 1-(4-fluorobenzyl)piperidin-4-yl and 1-(3,4-dichlorobenzyl)piperidin-4-yl.
Benzoimidazole Derivatives: Compounds like 2-(4-methoxyphenyl)-1H-benzoimidazole.
Thiazole Derivatives: Compounds like 2-(4-methylthiazol-2-yl)acetamide.
Uniqueness
The uniqueness of 2-{1-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-N-thiazol-2-yl-acetamide lies in its multi-functional structure, which combines three different heterocyclic systems. This structural complexity may confer unique biological activities and make it a valuable compound for further research .
Properties
Molecular Formula |
C20H23N5O2S2 |
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Molecular Weight |
429.6 g/mol |
IUPAC Name |
2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H23N5O2S2/c1-14-6-9-24(10-7-14)18(27)12-25-16-5-3-2-4-15(16)22-20(25)29-13-17(26)23-19-21-8-11-28-19/h2-5,8,11,14H,6-7,9-10,12-13H2,1H3,(H,21,23,26) |
InChI Key |
ZJIZHLNIWXBBGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2SCC(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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